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molecular formula C12H10BrN3O B8664676 3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one CAS No. 139986-38-2

3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one

Cat. No. B8664676
M. Wt: 292.13 g/mol
InChI Key: JJPNUYHDMXFJIO-UHFFFAOYSA-N
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Patent
US06306865B1

Procedure details

A solution of sodium ethoxide was prepared by adding freshly cut sodium (2.72 g, 118 mmoles) to absolute ethanol (350 ml). Guanidine hydrochloride (11.3 g, 118 moles) was added and the mixture was stirred and heated to reflux under a nitrogen atmosphere. A solution of ethyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate (11.72 g, 39.4 mmoles) in absolute ethanol (75 ml) was added dropwise over 2.5 hours. Refluxing was continued for an additional 21.5 hours, after which time the mixture was cooled to room temperature and filtered. Ethanol was evaporated under reduced pressure to give a yellow-colored foam which was dissolved in 0.1 N NaOH (100 ml). The basic solution was extracted with ether and neutralized with acetic acid: water (1:9) to cause precipitation of the product. The precipitate was collected, washed with water and ether, and dried to give 3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one as an off-white powdery solid. (6.45 g, 53%) 1H NMR(DMSO-d6, 80 MHz) δ: 2.45-2.90(m, 4H, CH2CH2); 6.80(br s, 2H, NH2); 7.03-7.29(m, 2H, ArH); 8.60-8.75(m, 1H, Ar); 11.0(br s, 1H, NH). Anal. Calculated for C12H10BrN3O.H2O C, 46.47; H, 3.90; Br, 25.76; N. 13.55. Found: C, 46.58; H, 3.85; N. 13.60; Br, 25.87.
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step Two
Name
ethyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate
Quantity
11.72 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].Cl.[NH2:3][C:4]([NH2:6])=[NH:5].[Br:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][C:14](O)=[C:15]2[C:18]([O:20]CC)=[O:19])=[CH:10][CH:9]=1.[OH-].[Na+:25]>C(O)C>[O-:19][CH2:18][CH3:15].[Na+:25].[NH2:5][C:4]1[NH:6][C:18](=[O:20])[C:15]2[C:16]3[CH:17]=[C:8]([Br:7])[CH:9]=[CH:10][C:11]=3[CH2:12][CH2:13][C:14]=2[N:3]=1 |f:1.2,4.5,7.8,^1:0|

Inputs

Step One
Name
Quantity
2.72 g
Type
reactant
Smiles
[Na]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11.3 g
Type
reactant
Smiles
Cl.NC(=N)N
Step Three
Name
ethyl 7-bromo-3,4-dihydro-2-hydroxy-1-naphthoate
Quantity
11.72 g
Type
reactant
Smiles
BrC1=CC=C2CCC(=C(C2=C1)C(=O)OCC)O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow-colored foam which
EXTRACTION
Type
EXTRACTION
Details
The basic solution was extracted with ether and neutralized with acetic acid: water (1:9)
CUSTOM
Type
CUSTOM
Details
precipitation of the product
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
21.5 h
Name
Type
product
Smiles
[O-]CC.[Na+]
Name
Type
product
Smiles
NC1=NC=2CCC3=C(C2C(N1)=O)C=C(C=C3)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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